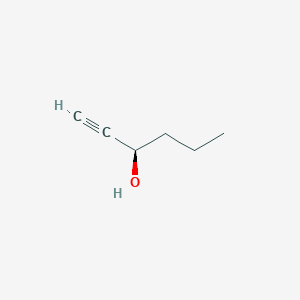
(3R)-hex-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-hex-1-yn-3-ol is an organic compound with the molecular formula C6H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an alkyne group (a carbon-carbon triple bond) and a hydroxyl group (-OH) attached to the third carbon atom in the chain. The (3R) designation indicates the specific spatial configuration of the molecule, which is important for its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-hex-1-yn-3-ol can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, a typical synthetic route might involve the following steps:
Starting Material: Begin with a suitable alkyne precursor.
Hydroboration-Oxidation: The alkyne is subjected to hydroboration using a chiral borane reagent, followed by oxidation to introduce the hydroxyl group at the desired position.
Purification: The resulting product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:
Asymmetric Hydrogenation: Utilizing chiral catalysts to selectively hydrogenate a prochiral alkyne.
Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer of a racemic mixture to the desired this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-hex-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are used for converting the hydroxyl group to halides.
Major Products
The major products formed from these reactions include:
Oxidation: Hex-1-yn-3-one or hex-1-yn-3-al.
Reduction: Hex-1-en-3-ol or hexan-3-ol.
Substitution: 3-chlorohex-1-yne or 3-bromohex-1-yne.
Applications De Recherche Scientifique
(3R)-hex-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme catalysis and stereochemistry.
Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mécanisme D'action
The mechanism by which (3R)-hex-1-yn-3-ol exerts its effects depends on the specific reactions it undergoes. For example:
Oxidation: The hydroxyl group is converted to a carbonyl group through the transfer of electrons.
Reduction: The alkyne group is hydrogenated to form an alkene or alkane.
Substitution: The hydroxyl group is replaced by a halide through nucleophilic attack.
Comparaison Avec Des Composés Similaires
(3R)-hex-1-yn-3-ol can be compared with other similar compounds such as:
(3S)-hex-1-yn-3-ol: The enantiomer of this compound, which has the opposite spatial configuration.
Hex-1-yn-3-ol: The racemic mixture containing both (3R) and (3S) enantiomers.
Hex-1-en-3-ol: A similar compound with a double bond instead of a triple bond.
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
74364-79-7 |
|---|---|
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
(3R)-hex-1-yn-3-ol |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3/t6-/m0/s1 |
Clé InChI |
LTFTWJYRQNTCHI-LURJTMIESA-N |
SMILES isomérique |
CCC[C@H](C#C)O |
SMILES canonique |
CCCC(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


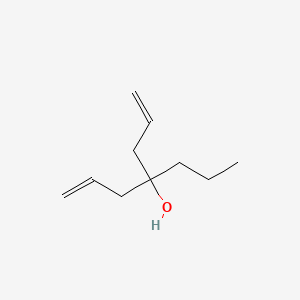

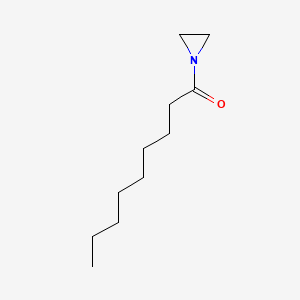
![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)
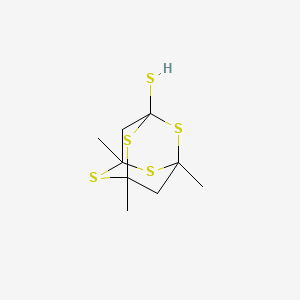



![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
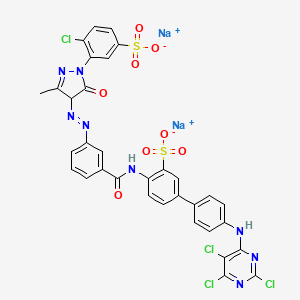

![N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea](/img/structure/B13799655.png)
![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)

